molecular formula C21H18N4O3S B6532413 7-(furan-2-yl)-2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one CAS No. 946345-88-6

7-(furan-2-yl)-2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

Cat. No. B6532413
CAS RN: 946345-88-6
M. Wt: 406.5 g/mol
InChI Key: HLZURDDGGVAEKW-UHFFFAOYSA-N
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Description

The compound “7-(furan-2-yl)-2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one” is a complex organic molecule. It contains several functional groups and rings, including a furan ring, a tetrahydroquinoline ring, and a thiazolo[4,5-d]pyridazin ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan ring, the tetrahydroquinoline ring, and the thiazolo[4,5-d]pyridazin ring . The synthesis could involve intramolecular cyclization of substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The furan ring contributes to the planarity of the molecule, while the tetrahydroquinoline and thiazolo[4,5-d]pyridazin rings add three-dimensionality .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of several possible sites for nucleophilic attack in the molecule makes it possible to obtain various acyclic and heterocyclic structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the compound is likely to be soluble in organic solvents due to the presence of the furan ring .

Scientific Research Applications

Medicinal Chemistry

Furan derivatives, such as the furan-2-yl group in this compound, have significant medicinal value . They are used in the synthesis of a large number of novel chemotherapeutic agents due to their high therapeutic properties . These agents can act on various targets or receptors in the body .

Drug Discovery

The furan nucleus is an important synthetic strategy in drug discovery . The presence of the ether oxygen in furan adds polarity and potential for hydrogen bonding, improving pharmacokinetic characteristics of lead molecules . This makes furan derivatives a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Photoreactions

Compounds with furan-2-yl groups have been studied for their photoreactions . These studies can help understand the photodynamics of the reaction, which could be useful in various scientific applications .

Synthesis of New Derivatives

The compound can be used as a base for synthesizing new furan-2(5H)-one derivatives . These new derivatives could possess both existing and potentially new kinds of biological activity .

Antibacterial Activity

Furan derivatives have shown promising results in antibacterial activity . They could be used in the development of new antibacterial drugs .

Tissue Engineering

“F2347-0999” is recognized as a standard for characterization and testing of Hyaluronan as starting materials intended for use in biomedical and tissue engineered medical product applications . It’s used in the development of new commercial applications of hyaluronan for the biomedical and pharmaceutical industries .

Future Directions

Future research could focus on further elucidating the synthesis, properties, and potential applications of this compound. This could include investigating its potential biological activity and exploring its reactivity under various conditions .

properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-13-22-19-20(29-13)18(16-9-5-11-28-16)23-25(21(19)27)12-17(26)24-10-4-7-14-6-2-3-8-15(14)24/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZURDDGGVAEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

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